

Molecular weight and formula of 4-(Dimethylamino)salicylaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Dimethylamino)-2-hydroxybenzaldehyde

Cat. No.: B180962

[Get Quote](#)

An In-depth Technical Guide to 4-(Diethylamino)salicylaldehyde

A Note on Nomenclature: The following guide pertains to 4-(Diethylamino)salicylaldehyde, as literature and chemical databases predominantly reference this compound under the specifications that align with the likely intended query for "4-(Dimethylamino)salicylaldehyde." The dimethyl counterpart is significantly less common in research and commercial contexts.

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development, providing detailed information on the molecular characteristics, experimental protocols, and applications of 4-(Diethylamino)salicylaldehyde.

Core Compound Data

Quantitative data for 4-(Diethylamino)salicylaldehyde has been compiled and summarized in the table below for ease of reference and comparison.

Property	Value
Molecular Formula	C ₁₁ H ₁₅ NO ₂ [1] [2] [3]
Molecular Weight	193.24 g/mol [2] [4]
CAS Number	17754-90-4 [5] [4]
Melting Point	60-62 °C [1] [5] [4] [6]
Appearance	Yellow to brown crystalline powder [1] ; Beige to purple crystalline powder [5] ; Pink to light brown to purple powder [7]
Solubility	Insoluble in water; Soluble in ethanol, acetone, benzene, ether, and dilute hydrochloric acid [1] [8] . Slightly soluble in DMSO and Methanol [1] .
Boiling Point (est.)	329.46°C [1] [6]
Density (est.)	1.0945 g/cm ³ [1] [6]

Experimental Protocols

Detailed methodologies for key experiments involving 4-(Diethylamino)salicylaldehyde are provided to support reproducible research.

1. Synthesis of 4-(Diethylamino)salicylaldehyde

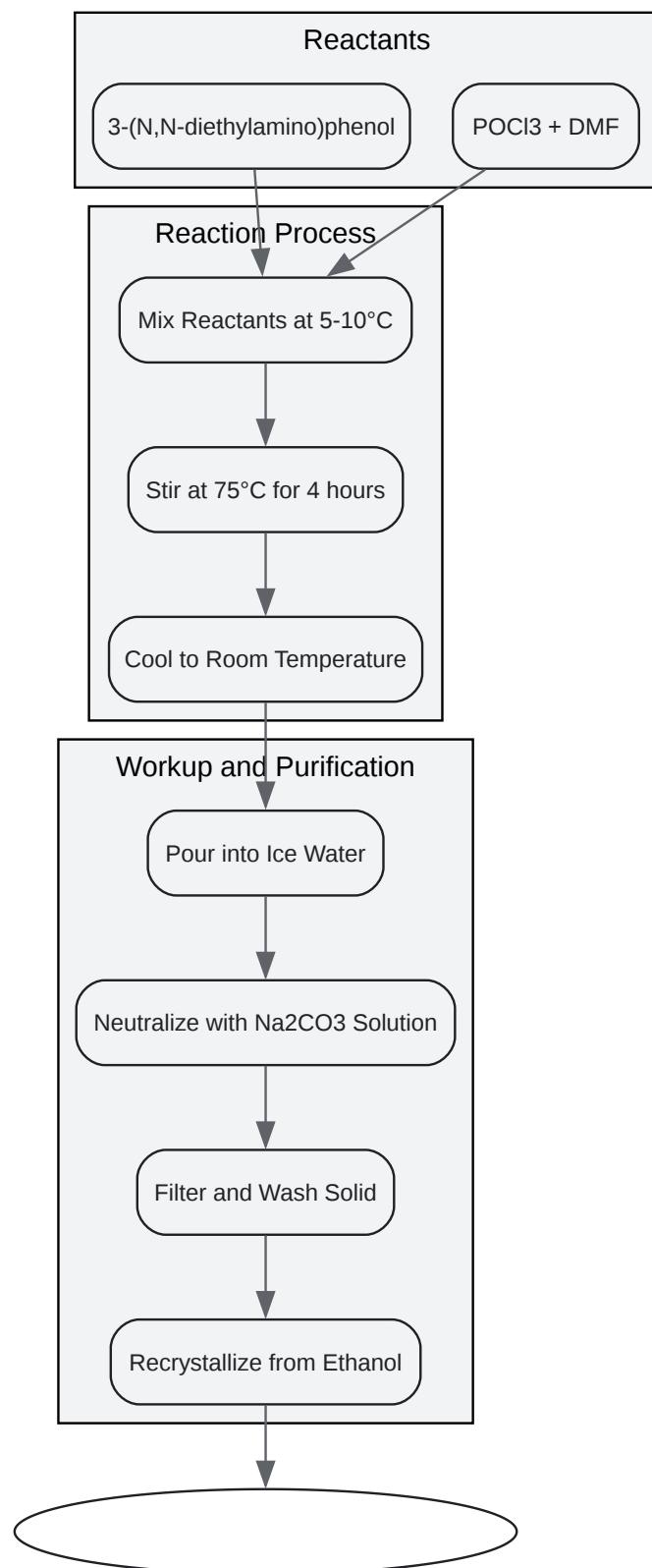
This protocol outlines the synthesis of 4-(Diethylamino)salicylaldehyde from 3-(N,N-diethylamino)phenol.

- Materials:

- 3-(N,N-diethylamino)phenol
- N,N-dimethylformamide (DMF)
- Phosphorus oxychloride (POCl₃)
- Sodium carbonate solution

- Ice water
- Ethanol
- Procedure:
 - Maintain the reaction system temperature at 5-10 °C with continuous stirring.
 - Slowly add phosphorus oxychloride (0.03 mol) dropwise to N,N-dimethylformamide (0.05 mol)[5].
 - Dissolve 3-(N,N-diethylamino)phenol (0.01 mmol) in DMF (6 mL)[5].
 - Slowly add the dissolved 3-(N,N-diethylamino)phenol to the cooled mixture at the same temperature (5-10 °C)[5].
 - Stir the reaction mixture at a constant temperature of 75 °C for 4 hours[5].
 - After the reaction is complete, cool the mixture to room temperature[5].
 - Slowly pour the mixture into 60 mL of ice water[5].
 - Neutralize the reaction mixture with a sodium carbonate solution, which will result in the precipitation of a brown solid[5].
 - Collect the solid product by filtration, wash it with cold water, and then dry it[5].
 - Recrystallize the crude product from ethanol to obtain pure 4-(diethylamino)salicylaldehyde[5]. The reported yield is 80%[5].

2. Conjugation Reaction for Imine Compound Synthesis


This protocol describes the use of 4-(Diethylamino)salicylaldehyde in a conjugation reaction to form an imine compound.

- Materials:
 - 4-(Diethylamino)salicylaldehyde

- Furan hydrazine derivative
- Ethanol
- Procedure:
 - Add 4-(Diethylamino)salicylaldehyde (1.00 mmol, 1.00 equiv.) and a furan hydrazine derivative (1.05 mmol, 1.05 equiv.) to a dry reactor[8].
 - Stir the resulting mixture at 120 °C for 30 minutes without a catalyst or solvent[8].
 - After the reaction, cool the mixture to room temperature[8].
 - Directly recrystallize the product in ethanol to obtain the final imine compound[8].

Visualized Workflows and Pathways

Synthesis Workflow for 4-(Diethylamino)salicylaldehyde

[Click to download full resolution via product page](#)

Caption: Synthesis workflow of 4-(Diethylamino)salicylaldehyde.

Applications in Research and Development

4-(Diethylamino)salicylaldehyde is a versatile intermediate in organic synthesis. Its chemical structure, featuring an aldehyde, a phenolic hydroxyl, and a diethylamino group, allows for a variety of chemical transformations[8].

- **Dye Synthesis:** It is a key precursor for organic pigments and functional dyes, including fluorescent dyes in shades of yellow, orange, and red[1][8]. The performance and color of the resulting dyes can be fine-tuned by introducing different substituents[8].
- **Schiff-Base Ligands:** The compound is utilized in the synthesis of Schiff-base ligands, which are important in coordination chemistry[5][4].
- **Drug Development:** Research has explored derivatives of 4-(diethylamino)salicylaldehyde as multi-target-directed ligands. For instance, thiosemicarbazones based on this compound have shown inhibitory activity against enzymes like cholinesterases, carbonic anhydrases, and α -glycosidase, indicating potential for developing treatments for multifactorial diseases such as Alzheimer's disease[9].
- **Fluorescent Sensors:** It serves as a building block for fluorescent sensors, for example, in the development of sensors for metal ions like Zn^{2+} [10].
- **Advanced Materials:** Its reactive sites are ideal for constructing complex molecular structures, making it valuable in the synthesis of pharmaceuticals, agrochemicals, and other advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. 4-(Diethylamino)-2-hydroxybenzaldehyde | C11H15NO2 | CID 87293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(Diethylamino)salicylaldehyde | LGC Standards [lgcstandards.com]
- 4. 4-(Diethylamino)salicylaldehyde 98 17754-90-4 [sigmaaldrich.com]
- 5. 4-(Diethylamino)salicylaldehyde | 17754-90-4 [chemicalbook.com]
- 6. 17754-90-4 CAS MSDS (4-(Diethylamino)salicylaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 4-(Diethylamino)salicylaldehyde, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 8. Page loading... [guidechem.com]
- 9. Probing 4-(diethylamino)-salicylaldehyde-based thiosemicarbazones as multi-target directed ligands against cholinesterases, carbonic anhydrases and α -glycosidase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-(Diethylamino)salicylaldehyde (17754-90-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- To cite this document: BenchChem. [Molecular weight and formula of 4-(Dimethylamino)salicylaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b180962#molecular-weight-and-formula-of-4-dimethylamino-salicylaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com